JMV3002

Übersicht

Beschreibung

Ghrelin is an endogenous ligand for the growth hormone secretagogue receptor that stimulates food intake and transduces signals to hypothalamic regulatory nuclei that control energy homeostasis. JMV3002 is a potent ghrelin receptor antagonist with an IC50 value of 1.1 nM in vitro. At 80 µg/kg, this compound inhibits hexarelin-stimulated food intake by as much as 98% in rats. This compound alone does not elicit growth hormone release nor does it inhibit hexarelin-stimulated growth hormone secretion when tested in infant rats at a dose of 160 µg/kg.

Wissenschaftliche Forschungsanwendungen

Endokrinologie & Stoffwechsel

JMV3002 wurde als ein bedeutendes Molekül in der Erforschung von Stoffwechselerkrankungen identifiziert, insbesondere von Fettleibigkeit. Es wirkt als Ghrelin-Rezeptor-Antagonist, d. h. es kann die Wirkung von Ghrelin blockieren, einem Hormon, das den Appetit anregt. Diese Eigenschaft macht this compound zu einem potenziellen Therapeutikum zur Kontrolle der Nahrungsaufnahme und zur Behandlung von Fettleibigkeit .

Neurowissenschaften

Die Fähigkeit des Moleküls, Ghrelin-Rezeptoren zu beeinflussen, deutet auf seine Nützlichkeit in der Forschung der Neurowissenschaften hin, insbesondere im Verständnis, wie Ghrelin Signale an hypothalamische Regulationskerne überträgt, die die Energiehomöostase steuern. Dies könnte Auswirkungen auf die Behandlung von Störungen im Zusammenhang mit dem Energiestoffwechsel und der Nahrungsaufnahme haben .

Pharmakologie

In pharmakologischen Studien wurde die antagonistische Wirkung von this compound auf den Ghrelin-Rezeptor auf sein Potenzial zur Modulation der hormonellen Aktivität untersucht. Seine Wirksamkeit bei der Hemmung der Hexarelin-stimulierten Nahrungsaufnahme bei Ratten um bis zu 98 % macht es zu einem wertvollen Werkzeug für die Entwicklung von Anti-Adipositas-Medikamenten .

Molekularbiologie

This compound kann in der Molekularbiologie verwendet werden, um die Interaktion zwischen Liganden und Rezeptoren zu untersuchen. Seine hohe Bindungsaffinität zum Ghrelin-Rezeptor mit einem IC50-Wert von 1,1 nM macht es zu einem ausgezeichneten Kandidaten für In-vitro-Studien, um die Dynamik zwischen Rezeptor und Ligand zu verstehen .

Chemische Synthese

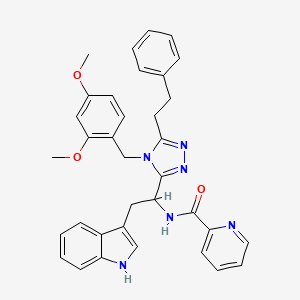

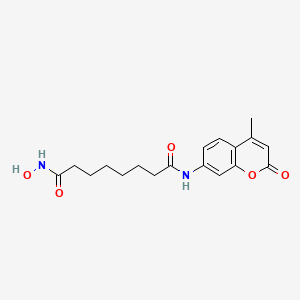

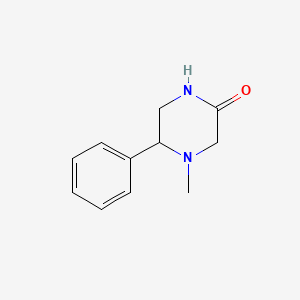

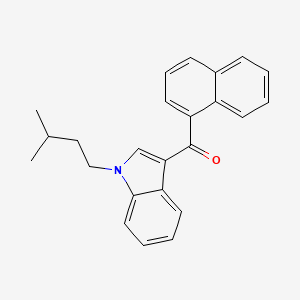

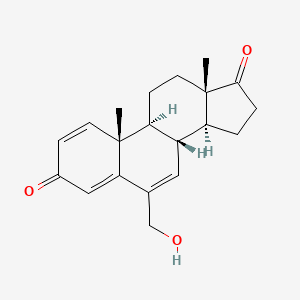

Die komplexe Struktur von this compound mit einem Triazolring und mehreren aromatischen Systemen stellt eine interessante Aufgabe für synthetische Chemiker dar. Sie bietet eine Herausforderung in Bezug auf die chemische Synthese und eröffnet Möglichkeiten, neue Synthesewege und -methoden zu entwickeln .

Verhaltenswissenschaft

Aufgrund seiner Auswirkungen auf die Nahrungsaufnahme kann this compound in der verhaltenswissenschaftlichen Forschung verwendet werden, um die psychologischen Faktoren zu untersuchen, die das Essverhalten beeinflussen. Es könnte dazu beitragen, die neurochemischen Pfade zu verstehen, die an Hunger- und Sättigungssignalen beteiligt sind .

Ernährungswissenschaft

Die Erforschung der Auswirkungen von this compound auf die Nahrungsaufnahme könnte sich auf die Ernährungswissenschaft ausweiten, wo sie bei der Formulierung von Ernährungsempfehlungen und Interventionen zur Gewichtskontrolle und Vorbeugung von Fettleibigkeit helfen könnte .

Veterinärmedizin

Obwohl this compound nicht für den menschlichen oder tierischen Gebrauch bestimmt ist, deuten seine Auswirkungen auf die Freisetzung von Wachstumshormon und die Nahrungsaufnahme bei Ratten auf potenzielle Anwendungen in der Veterinärmedizin hin. Es könnte auf seine Auswirkungen auf das Tierwachstum und den Stoffwechsel untersucht werden und zur Veterinär-Endokrinologie beitragen .

Eigenschaften

IUPAC Name |

N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34N6O3/c1-43-27-17-16-25(32(21-27)44-2)23-41-33(18-15-24-10-4-3-5-11-24)39-40-34(41)31(38-35(42)30-14-8-9-19-36-30)20-26-22-37-29-13-7-6-12-28(26)29/h3-14,16-17,19,21-22,31,37H,15,18,20,23H2,1-2H3,(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGBPWZCCHVQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN2C(=NN=C2C(CC3=CNC4=CC=CC=C43)NC(=O)C5=CC=CC=N5)CCC6=CC=CC=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693993 | |

| Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

925239-03-8 | |

| Record name | N-[1-{4-[(2,4-Dimethoxyphenyl)methyl]-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

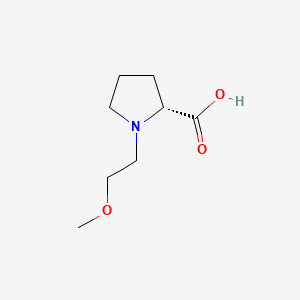

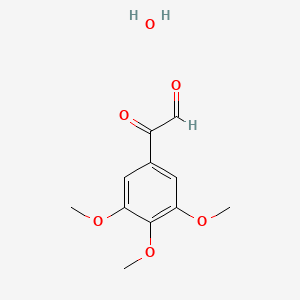

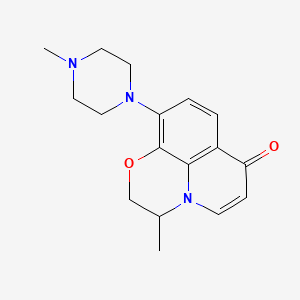

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does JMV3002 interact with the ghrelin system to affect food intake?

A: this compound acts as a growth hormone secretagogue receptor (GHSR) antagonist. [, ] This means it blocks the receptor that ghrelin, an appetite-stimulating hormone, normally activates. By inhibiting GHSR signaling, this compound reduces ghrelin's effects, leading to decreased food intake. [, ]

Q2: What evidence supports the role of this compound in influencing feeding behavior?

A: Studies show that central administration of this compound effectively suppresses food intake in both lactating and non-lactating rats. [, ] Interestingly, the anorexigenic effect of this compound seems to be more pronounced in lactating rats, suggesting a potential interplay between the compound, lactation, and energy balance regulation. []

Q3: Are there differences in this compound's effects based on reproductive state?

A: Research indicates that the food intake reduction caused by this compound is greater in late-lactation rats compared to cycling or early-lactation rats. [] This difference highlights the potential influence of reproductive hormones and physiological states on the compound's activity.

Q4: Beyond food intake, has this compound demonstrated other effects in research?

A: One study observed that daily intracerebroventricular injections of this compound in Wistar rats led to increased wheel-running activity. [] This suggests that this compound might influence voluntary physical activity, possibly through pathways independent of those regulating feeding behavior.

Q5: What are the limitations of current research on this compound?

A5: While the available research provides valuable insights into this compound's interaction with the ghrelin system and its effects on food intake and activity, further investigation is needed to fully understand: * Mechanism of Action: A more detailed understanding of how this compound interacts with GHSR at the molecular level is required.* Long-Term Effects: Studies exploring the long-term consequences of this compound administration are lacking.* Translational Relevance: Research in humans is necessary to determine if the findings from rodent studies translate to clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)